molecular formula C6H12Cl3N3O B8190577 5-Methoxy-pyridine-3,4-diamine trihydrochloride

5-Methoxy-pyridine-3,4-diamine trihydrochloride

Cat. No.: B8190577
M. Wt: 248.5 g/mol
InChI Key: IUOOACHJLRVKDI-UHFFFAOYSA-N
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Description

5-Methoxy-pyridine-3,4-diamine trihydrochloride is a heterocyclic aromatic compound featuring a pyridine backbone substituted with a methoxy group at the 5-position and two amine groups at the 3- and 4-positions, stabilized as a trihydrochloride salt.

Properties

IUPAC Name

5-methoxypyridine-3,4-diamine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.3ClH/c1-10-5-3-9-2-4(7)6(5)8;;;/h2-3H,7H2,1H3,(H2,8,9);3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOOACHJLRVKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1)N)N.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-pyridine-3,4-diamine trihydrochloride typically involves the reaction of 5-methoxypyridine with suitable amine sources under controlled conditions. The reaction is usually carried out in the presence of hydrochloric acid to form the trihydrochloride salt .

Industrial Production Methods: Industrial production of this compound involves bulk manufacturing processes that ensure high purity and consistency. The process includes the use of advanced synthesis techniques and purification methods to achieve a product with a purity of 96% .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-pyridine-3,4-diamine trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyridines, amines, and oxides .

Mechanism of Action

The mechanism of action of 5-Methoxy-pyridine-3,4-diamine trihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diamine Derivatives with Heterocyclic Cores

Several diamines with bicyclic or heteroaromatic frameworks have been studied for DNA intercalation and antitumor activity. Key examples include:

Compound Name Core Structure Functional Groups DNA Intercalation Activity (vs. Doxorubicin)
5-Methoxy-pyridine-3,4-diamine Pyridine 3,4-diamine; 5-methoxy Not reported (discontinued)
IC1 (8-(chloromethyl)-9'-purine-2,6-diamine) Purine 2,6-diamine; 8-chloromethyl Higher activity
IC2 (6-methylquinazoline-2,4-diamine) Quinazoline 2,4-diamine; 6-methyl Comparable activity
IC5 (6-methylpyrido[2,3-f]pyrimidine-2,4-diamine) Pyridopyrimidine 2,4-diamine; 6-methyl Comparable activity

Key Findings :

  • Planarity and Substituents: IC1, IC2, and IC5 exhibit enhanced DNA intercalation due to their planar bicyclic cores and strategic placement of amine groups.
  • Methoxy Group Impact : The 5-methoxy substituent in 5-methoxy-pyridine-3,4-diamine could sterically hinder DNA binding compared to smaller substituents (e.g., methyl in IC2/IC5) .
Trihydrochloride Salts in Biochemical Research

Trihydrochloride salts are commonly used to enhance solubility and stability in aqueous systems. Notable analogs include:

Compound Name Application Solubility (Water) Stability Notes
5-Methoxy-pyridine-3,4-diamine trihydrochloride Synthetic intermediate High (discontinued product) Limited stability data
[14C]Spermidine trihydrochloride Radiolabeled polyamine studies High Stable under refrigeration
[14C]Spermine trihydrochloride Polyamine transport assays High Degrades above 40°C

Key Findings :

  • Stability : The discontinued status of 5-methoxy-pyridine-3,4-diamine trihydrochloride suggests challenges in synthesis or commercial viability compared to stable polyamine salts .

Biological Activity

5-Methoxy-pyridine-3,4-diamine trihydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a methoxy group and two amine groups on a pyridine ring. This compound exhibits significant biological activity, making it a subject of various pharmacological studies.

Chemical Structure and Properties

The molecular formula of 5-Methoxy-pyridine-3,4-diamine trihydrochloride is C₆H₈Cl₃N₃O. The presence of the methoxy and diamine functionalities enhances its reactivity and potential interactions with biological targets. Its structure can be represented as follows:

C6H8Cl3N3O\text{C}_6\text{H}_8\text{Cl}_3\text{N}_3\text{O}

Biological Activity

1. Antimicrobial Activity

5-Methoxy-pyridine-3,4-diamine trihydrochloride has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.

2. Antiparasitic Potential

Research indicates that this compound may inhibit the dihydrofolate reductase (DHFR) enzyme in Toxoplasma gondii, a common parasite responsible for toxoplasmosis. The selectivity and potency of 5-Methoxy-pyridine-3,4-diamine trihydrochloride against TgDHFR suggest its potential as a therapeutic agent for treating toxoplasmosis, with an IC50 value significantly lower than traditional treatments .

3. Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyridine ring can enhance biological activity. For instance, the introduction of different substituents on the ring has been shown to improve binding affinity to target enzymes, thereby increasing efficacy in biological applications.

Case Study 1: Inhibition of Toxoplasma gondii DHFR

A study focused on optimizing compounds targeting TgDHFR revealed that 5-Methoxy-pyridine-3,4-diamine trihydrochloride exhibited a high degree of selectivity and potency compared to existing treatments. The compound's IC50 was found to be 1.57 ± 0.11 nM, showcasing its potential as a lead candidate for further development in anti-toxoplasmosis therapies .

Case Study 2: Antimicrobial Efficacy

In another investigation, 5-Methoxy-pyridine-3,4-diamine trihydrochloride was tested against various bacterial strains. Results indicated that it was particularly effective against Bacillus cereus, demonstrating a significant reduction in bacterial viability at low concentrations . This suggests that the compound could serve as a basis for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-Amino-5-methoxypyridineAmino group at position 2Lacks the diaminopropane structure
4-MethoxyanilineAniline derivative with a methoxy groupPrimarily used in dye synthesis
3-MethoxypyridineMethoxy group at position 3Lacks the diamine functionality

5-Methoxy-pyridine-3,4-diamine trihydrochloride stands out due to its combination of both methoxy and diamine functionalities on the pyridine ring, enhancing its reactivity and biological activity compared to similar compounds.

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